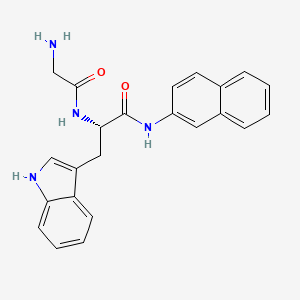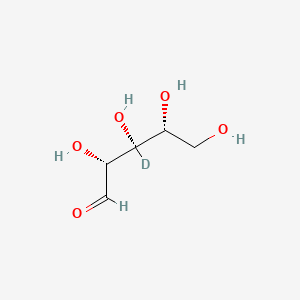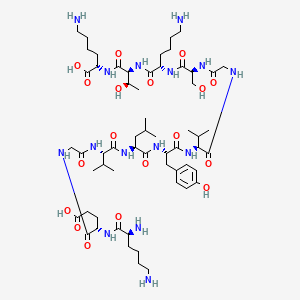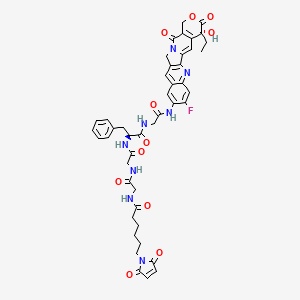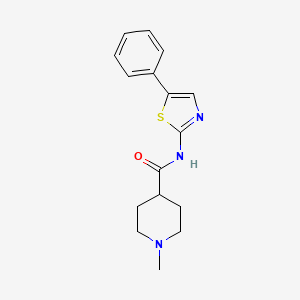
Cdk9-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk9-IN-22 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a kinase involved in the regulation of transcriptional elongation. CDK9 plays a crucial role in the transcription of genes by phosphorylating the carboxyl-terminal domain of RNA polymerase II, which is essential for the elongation phase of transcription. Inhibition of CDK9 has been explored as a therapeutic strategy for various cancers and other diseases characterized by aberrant transcriptional regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk9-IN-22 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates through a series of cyclization, reduction, and nucleophilic substitution reactions.
Coupling Reactions: The key intermediates are then coupled using Suzuki-Miyaura cross-coupling reactions to form the core structure of this compound.
Final Modifications: The final product is obtained through deprotection and substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, optimization of reaction conditions to improve yield and purity, and implementation of robust purification methods to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Cdk9-IN-22 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, often under basic conditions
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinone derivatives .
Scientific Research Applications
Cancer Research: As a selective inhibitor of CDK9, Cdk9-IN-22 has shown promise in the treatment of cancers characterized by dysregulated transcription, such as acute myeloid leukemia and certain solid tumors
Biology: The compound is used to study the role of CDK9 in transcriptional regulation and its impact on gene expression
Medicine: Beyond cancer, this compound is being explored for its potential in treating other diseases involving aberrant transcription, such as viral infections and inflammatory diseases
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new therapeutic agents targeting CDK9
Mechanism of Action
Cdk9-IN-22 exerts its effects by selectively inhibiting CDK9, thereby preventing the phosphorylation of the carboxyl-terminal domain of RNA polymerase II. This inhibition disrupts the elongation phase of transcription, leading to reduced expression of genes involved in cell proliferation and survival. The compound targets the ATP-binding site of CDK9, blocking its kinase activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A first-generation CDK inhibitor with broad activity against multiple CDKs, including CDK9.
NVP-2: A selective CDK9 inhibitor with potent antitumor activity.
KB-0742: An orally bioavailable CDK9 inhibitor currently in clinical trials
Uniqueness of Cdk9-IN-22
This compound is unique in its high selectivity for CDK9, which minimizes off-target effects and enhances its therapeutic potential. Unlike broad-spectrum CDK inhibitors like flavopiridol, this compound specifically targets CDK9, making it a more precise tool for studying CDK9-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C28H28FN5O2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-[[4-(4-fluoro-2-phenylmethoxyphenyl)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C28H28FN5O2/c1-34(2)17-16-30-27(35)21-8-11-23(12-9-21)32-28-31-15-14-25(33-28)24-13-10-22(29)18-26(24)36-19-20-6-4-3-5-7-20/h3-15,18H,16-17,19H2,1-2H3,(H,30,35)(H,31,32,33) |
InChI Key |
LCXZICIILKXCSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C(C=C(C=C3)F)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)
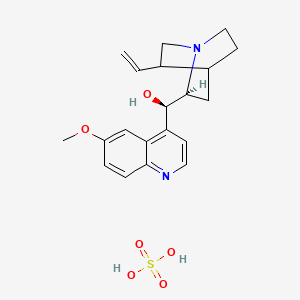
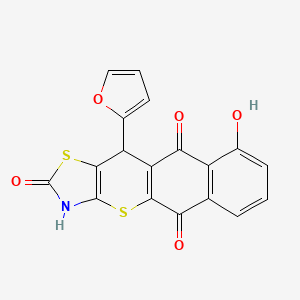
![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)
![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)
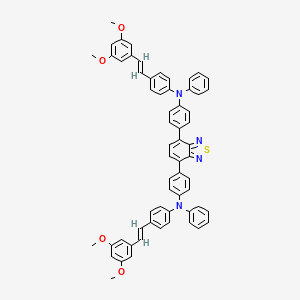
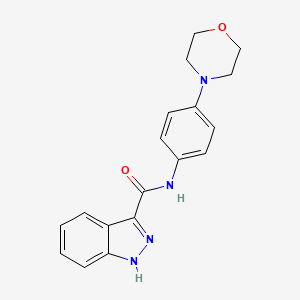
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
